molecular formula C16H29N3O3 B3234250 [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester CAS No. 1353966-64-9

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B3234250
CAS No.: 1353966-64-9
M. Wt: 311.42 g/mol
InChI Key: PTSPDCKVUZEZOX-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1353975-39-9) is a synthetic intermediate featuring a piperidine core substituted with a cyclopropyl-carbamic acid tert-butyl ester group and a 2-amino-acetyl moiety. Its molecular formula is C₁₆H₂₉N₃O₃, with a molar mass of 311.42 g/mol . The compound is structurally characterized by:

  • A piperidin-2-ylmethyl backbone, providing conformational flexibility.
  • A cyclopropyl group, which enhances steric and electronic modulation.
  • A tert-butyl carbamate protecting group, commonly used to stabilize amines during synthesis.

This compound has been utilized in pharmaceutical research as a building block for protease inhibitors and kinase modulators.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(12-7-8-12)11-13-6-4-5-9-18(13)14(20)10-17/h12-13H,4-11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSPDCKVUZEZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCCN1C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801115406
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353966-64-9
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353966-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and related case studies.

  • Molecular Formula : C19H27N3O3
  • Molecular Weight : 345.44 g/mol
  • CAS Number : 1353966-64-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of these enzymes increases acetylcholine levels, enhancing cholinergic transmission .
  • Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit anticancer properties. Specifically, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Piperidine derivatives have been noted for their effectiveness against various bacterial strains, including MRSA and E. coli, by disrupting cell wall synthesis and other cellular functions .

Case Studies

  • Alzheimer’s Disease Model : A study demonstrated that a related piperidine derivative significantly improved cognitive function in animal models of Alzheimer's disease by inhibiting cholinesterases and exhibiting antioxidant properties .
  • Cancer Cell Line Studies : In vitro studies on FaDu hypopharyngeal tumor cells indicated that the compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism involved the compound's ability to trigger apoptosis pathways within the cancer cells .
  • Antimicrobial Efficacy : In a comparative study, piperidine-based compounds were tested against fungal strains such as Candida albicans and Aspergillus fumigatus. Results indicated that these compounds effectively inhibited fungal growth by targeting ergosterol biosynthesis .

Data Table: Biological Activities

Biological ActivityMechanism of ActionReference
Cholinesterase InhibitionInhibits AChE and BuChE
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts cell wall synthesis

Comparison with Similar Compounds

Substituent Effects

  • Chloro-acetyl analog (CAS 1353960-92-5) : The chloro group enhances electrophilicity, making it suitable for nucleophilic substitution reactions. However, this increases toxicity risks, as seen in structurally related iodomethyl-pyrrolidine derivatives, which are classified as skin/eye irritants and respiratory hazards .

Ring Modifications

Lipophilicity and Pharmacokinetics

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
    Reactant of Route 2
    Reactant of Route 2
    [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

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